2,3,6-Trihydroxypyridine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C5H5NO3 |
|---|---|
Molekulargewicht |
127.1 g/mol |
IUPAC-Name |
5,6-dihydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H5NO3/c7-3-1-2-4(8)6-5(3)9/h1-2,7H,(H2,6,8,9) |
InChI-Schlüssel |
YXJHZIOEJRCYHK-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)NC(=C1O)O |
Kanonische SMILES |
C1=CC(=O)NC(=C1O)O |
Herkunft des Produkts |
United States |
Synthetic Methodologies and Precursor Chemistry of 2,3,6 Trihydroxypyridine
Chemical Synthesis Approaches for 2,3,6-Trihydroxypyridine
The chemical synthesis of this compound and its methyl-substituted derivatives has been documented in scientific literature. nih.govrsc.orgrsc.org One of the earliest reports describes the synthesis of various methyl-substituted 2,3,6-trihydroxypyridines. rsc.orgrsc.org Another key study detailed the synthesis of this compound itself, which was crucial for its characterization and for confirming its role as a product in the bacterial oxidation of 2,6-dihydroxypyridine (B1200036). nih.govsemanticscholar.org These synthetic routes provide a chemical basis for producing the compound for research and comparison with biologically derived molecules.
Biocatalytic Production and Precursor Conversion to this compound
Biocatalytic methods offer a highly specific and efficient means of producing this compound. These processes typically involve whole-cell systems or isolated enzymes that catalyze the conversion of specific precursors. ethz.chmdpi.com Microbial degradation pathways of nitrogen-heterocyclic compounds, such as nicotine (B1678760) and nicotinic acid, often converge to produce this compound as a central intermediate. nih.govnih.gov
A primary biocatalytic route to this compound is the direct hydroxylation of 2,6-dihydroxypyridine. wikipedia.org This reaction is a critical step in the nicotine degradation pathway of several bacteria, most notably Paenarthrobacter nicotinovorans (formerly Arthrobacter nicotinovorans). wikipedia.orguniprot.orgnih.gov The conversion is catalyzed by a specific enzyme known as 2,6-dihydroxypyridine 3-monooxygenase. uniprot.orgwikipedia.org
2,6-dihydroxypyridine + NADH + H⁺ + O₂ ⇌ this compound + NAD⁺ + H₂O wikipedia.org
The enzyme exhibits high specificity for its substrate, 2,6-dihydroxypyridine. wikipedia.orgnih.gov Research has shown that other similar compounds, such as 2,3-dihydroxypyridine (B124209) and 2,6-dimethoxypyridine (B38085), are not substrates but instead act as irreversible inhibitors of the enzyme. wikipedia.orgnih.gov The enzyme's activity is optimal at a pH of 8.0 and a temperature of 20°C. uniprot.org In the presence of oxygen, the product, this compound, can spontaneously autooxidize to form a characteristic blue pigment. nih.govsemanticscholar.orgnih.gov
Table 1: Properties of 2,6-Dihydroxypyridine 3-Monooxygenase
| Property | Description | Source(s) |
|---|---|---|
| Enzyme Name | 2,6-dihydroxypyridine 3-monooxygenase; 2,6-dihydroxypyridine oxidase | uniprot.orgwikipedia.org |
| EC Number | 1.14.13.10 | uniprot.orgwikipedia.org |
| Source Organism | Paenarthrobacter nicotinovorans (Arthrobacter nicotinovorans) | uniprot.orgnih.gov |
| Substrates | 2,6-dihydroxypyridine, NADH, O₂, H⁺ | wikipedia.org |
| Products | This compound, NAD⁺, H₂O | wikipedia.org |
| Cofactor | FAD (Flavin adenine (B156593) dinucleotide) | nih.govwikipedia.orgbeilstein-journals.org |
| Optimal pH | 8.0 | uniprot.org |
| Optimal Temperature | 20°C | uniprot.org |
| Inhibitors | 2,3-Dihydroxypyridine, 2,6-dimethoxypyridine (irreversible) | wikipedia.orgnih.gov |
Microorganisms have evolved distinct pathways to degrade nicotinic acid, some of which generate this compound as an intermediate. researchgate.net These routes differ in their initial enzymatic steps and precursor molecules.
One well-documented pathway is found in certain Bacillus species. semanticscholar.orgsemanticscholar.org In this pathway, nicotinic acid is first hydroxylated to 6-hydroxynicotinic acid. semanticscholar.org This is followed by a further hydroxylation to yield 2,6-dihydroxynicotinic acid. semanticscholar.orgsemanticscholar.org The final step in forming the trihydroxy-intermediate involves an oxidative decarboxylation of 2,6-dihydroxynicotinic acid to produce this compound. semanticscholar.orgsemanticscholar.org
A different and novel pathway has been identified in the microbial eukaryote Aspergillus nidulans. biorxiv.orgnih.gov This pathway also begins with the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid. biorxiv.orgnih.gov However, it then proceeds through the intermediate 2,5-dihydroxypyridine (B106003). biorxiv.orgnih.gov This dihydroxypyridine is subsequently hydroxylated by the enzyme HxnV to form this compound. nih.gov This route, which converts nicotinic acid to this compound via 2,5-dihydroxypyridine, has not been observed in prokaryotes. biorxiv.org
Table 2: Comparison of Biosynthetic Pathways from Nicotinic Acid to this compound
| Feature | Bacillus sp. Pathway | Aspergillus nidulans Pathway | Source(s) |
|---|---|---|---|
| Starting Material | Nicotinic Acid | Nicotinic Acid | semanticscholar.orgnih.gov |
| Intermediate 1 | 6-Hydroxynicotinic Acid | 6-Hydroxynicotinic Acid | semanticscholar.orgnih.gov |
| Intermediate 2 | 2,6-Dihydroxynicotinic Acid | 2,5-Dihydroxypyridine | semanticscholar.orgsemanticscholar.orgnih.gov |
| Final Conversion Step | Oxidative decarboxylation of 2,6-dihydroxynicotinic acid | Hydroxylation of 2,5-dihydroxypyridine | semanticscholar.orgsemanticscholar.orgnih.gov |
| Final Product | this compound | this compound | semanticscholar.orgnih.gov |
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,6-Dihydroxypyridine |
| 2,3-Dihydroxypyridine |
| 2,5-Dihydroxypyridine |
| Nicotinic Acid |
| 6-Hydroxynicotinic Acid |
| 2,6-Dihydroxynicotinic Acid |
| 2,6-Dimethoxypyridine |
| NADH (Nicotinamide adenine dinucleotide, reduced) |
| NAD⁺ (Nicotinamide adenine dinucleotide, oxidized) |
| FAD (Flavin adenine dinucleotide) |
| Maleamic acid |
Microbial Catabolism and Biodegradation Pathways Involving 2,3,6 Trihydroxypyridine
Role as a Key Intermediate in Pyridine (B92270) Derivative Degradation
2,3,6-Trihydroxypyridine emerges as a central molecule in the degradation pathways of several important pyridine compounds, including nicotine (B1678760), 2-hydroxypyridine (B17775), and nicotinic acid. ias.ac.inasm.orgasm.org Its formation is a common strategy employed by diverse bacteria to channel the catabolism of these substrates towards a central pathway for further breakdown. ias.ac.inasm.orgasm.org The presence of this intermediate is often associated with the production of a characteristic blue pigment, which results from the autooxidation of this compound. asm.orgasm.org
Nicotine Degradation Pathways via this compound
The microbial degradation of nicotine can proceed through several pathways, with some leading to the formation of this compound. asm.orgresearchgate.net One such route is the pyridine pathway, notably observed in bacteria like Arthrobacter nicotinovorans. researchgate.netresearchgate.netnih.gov In this pathway, nicotine is initially hydroxylated at the pyridine ring. asm.orgmdpi.com This is followed by a series of enzymatic reactions that ultimately yield 2,6-dihydroxypyridine (B1200036). researchgate.net This intermediate is then further hydroxylated to form this compound. mdpi.comresearchgate.net
Another pathway, known as the variant of the pyridine and pyrrolidine (B122466) (VPP) pathway, also involves this compound. researchgate.netfrontiersin.orgbohrium.com This hybrid pathway, found in bacteria such as Agrobacterium tumefaciens S33, initially follows the pyridine pathway to produce 6-hydroxynicotine, which is then converted through several steps to intermediates that enter the pyrrolidine pathway. researchgate.netresearchgate.netfrontiersin.org However, under certain conditions, this pathway can also lead to the formation of this compound. asm.org
Table 1: Bacterial Species and Pathways Involving this compound in Nicotine Degradation
| Bacterial Species | Degradation Pathway | Key Intermediate leading to 2,3,6-THP | Reference |
|---|---|---|---|
| Arthrobacter nicotinovorans | Pyridine Pathway | 2,6-Dihydroxypyridine | researchgate.netresearchgate.netnih.gov |
| Agrobacterium tumefaciens S33 | VPP Pathway | 6-Hydroxynicotine | researchgate.netresearchgate.netfrontiersin.org |
| Ochrobactrum sp. SJY1 | VPP Pathway | 6-Hydroxynicotine | frontiersin.orgasm.org |
| Shinella sp. HZN7 | VPP Pathway | 6-Hydroxynicotine | frontiersin.org |
Nicotinic Acid Metabolism Branching to this compound
The microbial metabolism of nicotinic acid can also branch to form this compound as an intermediate, particularly in certain bacterial species. ias.ac.in For instance, in some Bacillus species, the degradation of nicotinic acid involves its initial hydroxylation to 6-hydroxynicotinic acid. ias.ac.in This is then followed by further enzymatic steps that lead to the formation of this compound. ias.ac.innih.gov In contrast, other bacteria like Pseudomonas species metabolize nicotinic acid via a different pathway involving 2,5-dihydroxypyridine (B106003), which does not typically involve this compound as a direct intermediate. ias.ac.inplos.org The pathway in Aspergillus nidulans also proceeds through 6-hydroxynicotinic acid and 2,5-dihydroxypyridine before forming this compound. nih.govresearchgate.net
Enzymatic Transformations within this compound Catabolic Pathways
The formation and breakdown of this compound are orchestrated by a series of specific enzymatic reactions. These include hydroxylation reactions that synthesize the molecule and ring-cleavage mechanisms that degrade it further.
Hydroxylation Reactions Forming this compound
The formation of this compound from its precursors is catalyzed by various hydroxylase enzymes. In the nicotine degradation pathway of Arthrobacter nicotinovorans, the enzyme 2,6-dihydroxypyridine 3-hydroxylase is responsible for converting 2,6-dihydroxypyridine to this compound. researchgate.netbeilstein-journals.org This enzyme is a flavoprotein that requires NADH and molecular oxygen for its activity. beilstein-journals.org
In the catabolism of 2-hydroxypyridine by Rhodococcus rhodochrous PY11, a four-component dioxygenase (HpoBCDF) initiates the process, and the subsequent oxidation to this compound is carried out by the enzyme HpoE. asm.org Similarly, in the nicotinic acid metabolism of some Bacillus species, hydroxylases are involved in the multi-step conversion of nicotinic acid to this compound. ias.ac.in
Table 2: Key Hydroxylation Enzymes in the Formation of this compound
| Enzyme | Substrate | Product | Organism | Reference |
|---|---|---|---|---|
| 2,6-Dihydroxypyridine 3-hydroxylase | 2,6-Dihydroxypyridine | This compound | Arthrobacter nicotinovorans | researchgate.netbeilstein-journals.org |
| HpoE | 3,6-dihydroxy-1,2,3,6-tetrahydropyridin-2-one | This compound | Rhodococcus rhodochrous PY11 | asm.org |
| HxnV | 2,5-Dihydroxypyridine | This compound | Aspergillus nidulans | nih.gov |
Ring-Cleavage Mechanisms of this compound
Once formed, the aromatic ring of this compound is opened to allow for further degradation. In Rhodococcus rhodochrous PY11, the ring cleavage of this compound is catalyzed by an enzyme designated HpoH, which is described as a hypothetical cyclase. asm.orgvu.lt This enzymatic step is crucial for channeling the carbon and nitrogen from the pyridine ring into central metabolic pathways, ultimately leading to the formation of compounds like ammonium (B1175870) and α-ketoglutarate. asm.org
In other organisms, the degradation of this compound has been proposed to proceed through the formation of maleamic acid. semanticscholar.org For example, in Arthrobacter oxydans, a cleavage enzyme converts this compound to maleamic acid. semanticscholar.org The further catabolism of maleamic acid typically involves its conversion to maleic acid and then to fumaric acid, which can enter the citric acid cycle. nih.govnih.gov
Downstream Metabolic Fates of this compound Cleavage Products
The microbial catabolism of this compound (2,3,6-THP) proceeds through ring cleavage, yielding products that are further metabolized into central metabolic intermediates. The specific downstream fates of these cleavage products, such as maleamic acid and α-ketoglutarate, are crucial for the complete mineralization of the pyridine ring.
In many bacterial systems, the cleavage of 2,3,6-THP leads to the formation of maleamic acid . semanticscholar.org This intermediate is then typically hydrolyzed by a maleamate (B1239421) amidase to produce maleic acid and ammonium. beilstein-journals.org The resulting maleic acid can be subsequently isomerized to fumaric acid, which then enters the tricarboxylic acid (TCA) cycle. semanticscholar.orgbeilstein-journals.org This pathway, often referred to as the maleamate pathway, is a common strategy for the degradation of various pyridine derivatives, including 2-hydroxypyridine and nicotinic acid, in bacteria like Pseudomonas and Achromobacter. semanticscholar.orgnih.govebi.ac.ukresearchgate.net In some instances, N-formylmaleamic acid is an initial cleavage product, which is then deformylated to maleamic acid. researchgate.netpnas.org
Alternatively, particularly in Gram-positive bacteria like Rhodococcus rhodochrous PY11, the degradation of 2,3,6-THP ultimately yields α-ketoglutarate and ammonium ions. nih.govasm.org α-Ketoglutarate, also known as 2-oxoglutarate, is a key intermediate in the TCA cycle. nih.govresearchgate.netbiomolther.orgsci-hub.se Its formation from pyridine derivatives represents a direct link between xenobiotic degradation and central carbon metabolism. The conversion of the pyridine ring to α-ketoglutarate allows the organism to derive both carbon and energy from the compound. nih.govasm.org The production of α-ketoglutarate from various precursors is a widespread metabolic capability in microorganisms, facilitated by enzymes such as isocitrate dehydrogenase and glutamate (B1630785) dehydrogenase. nih.govresearchgate.net
The table below summarizes the key downstream metabolites of 2,3,6-THP cleavage and their entry points into central metabolism.
| Cleavage Product | Key Subsequent Metabolite(s) | Entry Point into Central Metabolism |
| Maleamic Acid | Maleic Acid, Fumaric Acid | Tricarboxylic Acid (TCA) Cycle |
| α-Ketoglutarate | - | Tricarboxylic Acid (TCA) Cycle |
Microbial Diversity and Pathway Variations in this compound Metabolism
A wide array of microorganisms, encompassing both bacteria and eukaryotes, have evolved the capacity to metabolize 2,3,6-THP. This metabolic diversity is reflected in the variations of the catabolic pathways employed by different species.
Bacterial Systems
Numerous bacterial genera have been identified as capable of degrading pyridine compounds, often involving 2,3,6-THP as a key intermediate. These include species of Arthrobacter, Bacillus, Rhodococcus, and Pseudomonas. semanticscholar.orgnih.govnih.gov
Arthrobacter : Several Arthrobacter species are well-known for their ability to degrade nicotine and other pyridine alkaloids, with pathways converging on the formation of 2,3,6-THP. nih.govnih.gov For instance, Arthrobacter nicotinovorans metabolizes nicotine via 2,6-dihydroxypyridine, which is then hydroxylated to 2,3,6-THP. nih.govnih.gov The accumulation of a characteristic blue pigment during the growth of some Arthrobacter species on 2-hydroxypyridine is due to the autooxidation of 2,3,6-THP. nih.gov
Bacillus : Certain Bacillus species also utilize pathways that generate 2,3,6-THP. semanticscholar.org For example, in the degradation of 2-picolinic acid by a Bacillus species, 2,5-dihydroxypyridine is an intermediate, which can be further hydroxylated to 2,3,6-THP. semanticscholar.org
Rhodococcus : Rhodococcus rhodochrous PY11 can utilize 2-hydroxypyridine as its sole source of carbon and energy, with 2,3,6-THP being a central intermediate. nih.govasm.org The catabolic pathway in this bacterium ultimately leads to the formation of α-ketoglutarate and ammonium. nih.govasm.org
Pseudomonas : While many Pseudomonas species degrade pyridine derivatives via the maleamate pathway originating from 2,5-dihydroxypyridine, some pathways can involve intermediates that lead to 2,3,6-THP. semanticscholar.orgebi.ac.ukresearchgate.net The degradation of nicotinic acid in Pseudomonas putida is a well-studied example of the maleamate pathway. ebi.ac.ukresearchgate.net
The following table provides an overview of the bacterial genera involved in 2,3,6-THP metabolism and the associated degradation pathways.
| Bacterial Genus | Precursor Compound(s) | Key Intermediate(s) | End Product(s) of Pathway |
| Arthrobacter | Nicotine, 2-Hydroxypyridine | 2,6-Dihydroxypyridine, 2,3,6-THP | Maleamate, Fumarate |
| Bacillus | 2-Picolinic Acid | 2,5-Dihydroxypyridine, 2,3,6-THP | Pyruvic Acid |
| Rhodococcus | 2-Hydroxypyridine | 2,3,6-THP | α-Ketoglutarate, Ammonium |
| Pseudomonas | Nicotinic Acid, Nicotine | 2,5-Dihydroxypyridine, Maleamic Acid | Fumaric Acid |
Eukaryotic Systems
While less studied than in bacteria, the catabolism of pyridine derivatives also occurs in eukaryotes, with distinct pathways.
Aspergillus nidulans : The filamentous fungus Aspergillus nidulans possesses a complete pathway for the utilization of nicotinic acid as a nitrogen and carbon source. nih.govbiorxiv.orgresearchgate.net This pathway is notably different from those found in bacteria. nih.govbiorxiv.org In A. nidulans, nicotinic acid is converted to 6-hydroxynicotinic acid, then to 2,5-dihydroxypyridine, and subsequently hydroxylated to 2,3,6-THP. nih.govbiorxiv.org However, the subsequent steps diverge significantly from bacterial pathways, involving the saturation of the pyridine ring to form novel intermediates like 5,6-dihydroxypiperidine-2-one and 3-hydroxypiperidine-2,6-dione (B13845703) before ring opening. nih.govbiorxiv.orgresearchgate.net This highlights a case of convergent evolution where the same intermediate, 2,3,6-THP, is part of distinct catabolic strategies in prokaryotes and eukaryotes. biorxiv.org
Genetic and Transcriptional Regulation of this compound Metabolism
The microbial degradation of 2,3,6-THP and its precursors is a tightly regulated process, governed by specific gene clusters and transcriptional regulators. The expression of the catabolic enzymes is typically induced in the presence of the substrate.
In Rhodococcus rhodochrous PY11, the genes responsible for 2-hydroxypyridine degradation, which involves the formation of 2,3,6-THP, are organized in a gene cluster designated hpo. nih.govvu.lt This cluster encodes the necessary enzymes for the pathway, including a multicomponent dioxygenase that initiates the attack on the pyridine ring. nih.govvu.lt
In Arthrobacter nicotinovorans, the genes for nicotine degradation are located on a large catabolic plasmid, pAO1. nih.gov The expression of these genes, including the one encoding 2,6-dihydroxypyridine 3-hydroxylase which produces 2,3,6-THP, is subject to complex regulation. nih.gov The gene cluster contains putative transcriptional regulators, suggesting a coordinated expression of the catabolic enzymes. nih.gov
Similarly, in Aspergillus nidulans, the eleven genes (hxn) encoding the enzymes for nicotinic acid catabolism are located in three gene clusters. nih.govbiorxiv.org Their expression is co-regulated by a pathway-specific transcription factor, HxnR. nih.govbiorxiv.org This ensures that the enzymes are synthesized only when nicotinic acid or one of its catabolic intermediates is available.
The regulation of these pathways often involves transcription factors that sense the presence of the initial substrate or an early intermediate, thereby activating the transcription of the entire gene cluster. This efficient regulatory mechanism allows the microorganisms to adapt their metabolic capabilities to the availability of specific pyridine compounds in their environment.
Advanced Chemical Reactivity and Derivatization of 2,3,6 Trihydroxypyridine
Non-Enzymatic Oxidation Pathways and Product Formation
In aqueous environments, particularly under aerobic conditions, 2,3,6-THP is unstable and readily undergoes non-enzymatic oxidation. This reactivity is a key feature of its chemistry, leading to the spontaneous formation of colored products.
A hallmark of 2,3,6-THP chemistry is its spontaneous autoxidation and dimerization to form a distinct blue pigment, often referred to as "Nicotine Blue". This transformation is observed in bacterial cultures that metabolize nicotine (B1678760) to 2,3,6-THP, where the compound accumulates in the growth medium and spontaneously forms the pigment. The reaction is an oxidative dimerization process. The structure of Nicotine Blue has been identified as 4,5,4′,5′-tetrahydroxy-3,3′-diazadiphenoquinone-(2,2′).
The formation of this pigment is a non-enzymatic, autocatalytic process, meaning that once initiated, the reaction can proceed without biological catalysts. This reactivity stems from the electron-donating nature of the hydroxyl groups, which makes the pyridine (B92270) ring susceptible to oxidation.
| Feature | Description |
| Reactant | 2,3,6-Trihydroxypyridine (2,3,6-THP) |
| Process | Non-enzymatic, autocatalytic oxidation and dimerization |
| Product | "Nicotine Blue" pigment |
| Chemical Name of Product | 4,5,4′,5′-tetrahydroxy-3,3′-diazadiphenoquinone-(2,2′) |
| Observation | Formation of a dark blue color in solutions containing 2,3,6-THP researchgate.net |
While 2,3,6-THP can spontaneously oxidize, biological systems have evolved enzymatic pathways to channel this reactive intermediate into catabolic pathways, thereby preventing the accumulation of the "Nicotine Blue" pigment. These enzymes effectively outcompete the non-enzymatic oxidation pathway.
One such example is the enzyme HpoH, which catalyzes the opening of the pyridine ring of 2,3,6-THP. By breaking the aromatic ring, the enzyme creates a linear metabolite that is no longer capable of the dimerization reaction that forms the blue pigment. This represents a crucial control mechanism in microbial metabolic pathways that handle aromatic compounds.
More broadly, enzymes such as peroxidases are known to degrade various recalcitrant pollutants, including phenols and their derivatives, in the presence of hydrogen peroxide. mdpi.com For instance, horseradish peroxidase (HRP) has been shown to degrade the bisretinoid pigment A2E through oxidative cleavage. nih.gov This class of enzymes represents another potential biological mechanism for preventing the accumulation of reactive intermediates like 2,3,6-THP by degrading them into less reactive products. mdpi.comnih.gov
Functional Group Transformations and Analog Synthesis involving this compound as a Building Block
The use of this compound as a chemical building block in synthesis is complex due to its multiple reactive sites. The three hydroxyl groups and the nitrogen heteroatom offer several handles for functionalization, but achieving selectivity is a significant challenge. Hydroxypyridines, including 2,3,6-THP, exist in tautomeric equilibrium with their corresponding pyridone forms. organic-chemistry.org This tautomerism complicates reactions like alkylation, which can occur at either the nitrogen atom (N-alkylation) or the oxygen atoms (O-alkylation), often resulting in a mixture of products. organic-chemistry.orggoogle.com
The development of regioselective alkylation methods for simpler 2-pyridones highlights the chemical challenge. Strategies have been developed for both regioselective O-alkylation, using TfOH-catalyzed carbenoid insertion or palladium catalysis, and regioselective N-alkylation, using specific mediating agents like P(NMe2)3. organic-chemistry.orgrsc.orgrsc.org These methods underscore the difficulty in controlling the reactivity of the ambident nucleophilic character of the pyridone/hydroxypyridine system. For a molecule like 2,3,6-THP with multiple hydroxyl groups, these selectivity challenges are magnified, and documented examples of its use as a building block for the synthesis of complex analogs are correspondingly scarce in the literature.
Advanced Spectroscopic Techniques in Mechanistic Chemical Studies of this compound (beyond basic identification)
Understanding the complex reactivity of 2,3,6-THP, from its spontaneous oxidation to its potential derivatization, requires advanced spectroscopic and analytical techniques that go beyond simple structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR (both ¹H and ¹³C) is a powerful tool for studying reaction mechanisms. rsc.org For instance, NMR can be used to monitor the N-oxidation of pyridine derivatives or to determine the protonation state of the nitrogen atom in different chemical environments, which is crucial for understanding its reactivity. rsc.orgnih.govnih.govresearchgate.net For a reaction like the dimerization of 2,3,6-THP, NMR could be used to identify intermediates and elucidate the step-by-step mechanism of pigment formation.
UV-Visible (UV-Vis) and Electronic Circular Dichroism (ECD) Spectroscopy: These techniques are particularly useful for studying molecules with chromophores, like the pyridine ring. UV-Vis spectroscopy can be used to monitor the formation of the "Nicotine Blue" pigment, which absorbs strongly in the visible region. mdpi.com For chiral derivatives, ECD provides detailed information about the molecule's three-dimensional structure and electronic transitions. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry is indispensable for identifying reaction products and intermediates. It can confirm the molecular weight of the "Nicotine Blue" pigment and could be used in tandem with isotopic labeling to trace the pathways of atoms during the oxidation and dimerization process.
Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), provide deep mechanistic insights that are often inaccessible through experiments alone. These methods can be used to model transition states, calculate reaction energies, and explain the high reactivity of certain functional groups, providing a detailed picture of the reaction mechanism at the molecular level.
| Technique | Application in Mechanistic Studies of 2,3,6-THP |
| NMR Spectroscopy | Elucidation of reaction intermediates; determination of regioselectivity in derivatization reactions (N- vs. O-alkylation); monitoring reaction kinetics. rsc.orgnih.govnih.govresearchgate.net |
| UV-Visible Spectroscopy | Monitoring the formation of the colored "Nicotine Blue" pigment; studying the electronic transitions of the pyridine ring. mdpi.comnih.gov |
| Mass Spectrometry | Identification of intermediates and final products in oxidation pathways; characterization of derivatized analogs. |
| Computational Chemistry (e.g., DFT) | Modeling reaction pathways and transition states; explaining the catalytic effects of enzymes; predicting reactivity and regioselectivity. |
| Raman & FT-IR Spectroscopy | Characterization of pigments by identifying specific vibrational transitions, complementing other techniques for structural analysis. mdpi.com |
Computational Chemistry and Theoretical Modeling of 2,3,6 Trihydroxypyridine
Density Functional Theory (DFT) Applications in 2,3,6-Trihydroxypyridine Research
No specific studies utilizing Density Functional Theory (DFT) to investigate the geometric, electronic, or spectroscopic properties of this compound were identified. Such studies would typically involve optimizing the molecule's geometry, calculating molecular orbital energies (such as HOMO and LUMO), and predicting spectroscopic signatures (e.g., IR, NMR) to provide a fundamental understanding of its molecular structure and stability.
Exploration of Reaction Mechanisms and Energetics
Detailed computational explorations of the reaction mechanisms and energetics involving this compound are not present in the available literature.
Radical Scavenging Mechanisms (e.g., Hydrogen Atom Transfer, Radical Adduct Formation)
There is a lack of specific research applying computational methods to determine the radical-scavenging capabilities of this compound. A thorough investigation would involve calculating thermodynamic and kinetic parameters for mechanisms such as Hydrogen Atom Transfer (HAT), Radical Adduct Formation (RAF), and others to evaluate its antioxidant potential.
Electron Transfer and Proton Transfer Pathways
Computational data on the energetics of electron transfer and proton transfer pathways for this compound, such as the Sequential Proton Loss Electron Transfer (SPLET) or Single Electron Transfer-Proton Transfer (SET-PT) mechanisms, is unavailable. These calculations are crucial for understanding its reactivity, particularly in polar environments.
Solvent Effects and Environmental Considerations in Computational Studies of this compound
No computational studies were found that specifically model the behavior of this compound in different solvent environments. Such research would typically employ implicit or explicit solvent models to understand how polarity and specific solvent interactions affect the compound's structure, stability, and reaction pathways.
Further theoretical research is required to populate these areas and provide a robust computational characterization of this compound.
Perspectives and Future Directions in 2,3,6 Trihydroxypyridine Research
Elucidation of Uncharacterized Enzymatic Steps and Novel Metabolic Intermediates
The microbial metabolism of pyridine (B92270) and its derivatives often proceeds through hydroxylated intermediates, with 2,3,6-Trihydroxypyridine being a central molecule in several elucidated pathways. tandfonline.com However, the complete enzymatic cascade and the full spectrum of metabolic intermediates are not fully characterized for all relevant microorganisms.
A significant advancement in this area is the reconstruction of the 2-hydroxypyridine (B17775) (2-HP) catabolic pathway in Rhodococcus rhodochrous PY11. researchgate.net In this bacterium, the initial steps leading to 2,3,6-THP have been identified. The pathway is initiated by a four-component dioxygenase, HpoBCDF, which catalyzes the hydroxylation of 2-HP. researchgate.net The resulting product, 3,6-dihydroxy-1,2,3,6-tetrahydropyridin-2-one, is then oxidized by the enzyme HpoE to form this compound. researchgate.net Subsequently, the enzyme HpoH, a hypothetical cyclase, is responsible for the crucial ring-opening of 2,3,6-THP. researchgate.net Another key enzyme that produces this intermediate is the 2,6-dihydroxypyridine (B1200036) 3-hydroxylase found in Arthrobacter nicotinovorans, which is involved in nicotine (B1678760) degradation. nih.gov This enzyme is a member of the FAD-dependent aromatic hydroxylase family. nih.gov
Future research will likely focus on identifying the enzymes responsible for the downstream processing of the ring-fission products of 2,3,6-THP. While the final products in R. rhodochrous PY11 are known to be ammonium (B1175870) and α-ketoglutarate, the specific enzymes catalyzing the intermediate steps remain a frontier for discovery. researchgate.net
Furthermore, studies on the degradation of substituted pyridinols, such as 3,5,6-trichloro-2-pyridinol (B117793) (TCP), reveal the existence of related, yet distinct, metabolic pathways and novel intermediates. For instance, Ralstonia sp. strain T6 degrades TCP via an intermediate named 3,6-dihydroxypyridine-2,5-dione (DHPD). nih.gov In Micrococcus luteus ML, the degradation of TCP may proceed through a hydrolytic and oxidative pathway involving intermediates like 3-chloro-2,5,6-trihydroxypyridine and 5-amino-2,4,5-trioxopentanoic acid. researchgate.netnih.gov The characterization of the enzymes in these pathways, such as the FADH₂-dependent monooxygenase (TcpA) and the enzymes encoded by the dhp gene cluster, provides a roadmap for discovering analogous enzymes in 2,3,6-THP metabolism. nih.gov
| Enzyme/Gene Cluster | Source Organism | Function | Reference |
|---|---|---|---|
| 2,6-dihydroxypyridine 3-hydroxylase | Arthrobacter nicotinovorans | Catalyzes the conversion of 2,6-dihydroxypyridine to this compound. | nih.gov |
| HpoBCDF | Rhodococcus rhodochrous PY11 | Four-component dioxygenase that hydroxylates 2-hydroxypyridine. | researchgate.net |
| HpoE | Rhodococcus rhodochrous PY11 | Oxidizes 3,6-dihydroxy-1,2,3,6-tetrahydropyridin-2-one to this compound. | researchgate.net |
| HpoH | Rhodococcus rhodochrous PY11 | Catalyzes the ring opening of this compound. | researchgate.net |
| TcpA / tcpRXA gene cluster | Ralstonia sp. T6 | FADH₂-dependent monooxygenase involved in the degradation of 3,5,6-trichloro-2-pyridinol (TCP). | nih.gov |
| dhpRIJK gene cluster | Ralstonia sp. T6 | Involved in the degradation of the TCP intermediate 3,6-dihydroxypyridine-2,5-dione (DHPD). | nih.gov |
Biotechnological Applications and Bioremediation Potential of this compound-Metabolizing Microorganisms
Microorganisms capable of metabolizing pyridine and its derivatives are of significant interest for bioremediation and other biotechnological applications. researchgate.net The degradation of these N-heterocyclic compounds, which can be environmental pollutants from industrial and agricultural activities, often involves hydroxylated intermediates like 2,3,6-THP. tandfonline.comresearchgate.net The ability to degrade pyridine derivatives is widespread among various bacteria, which typically carry out the process under aerobic conditions. proquest.comtandfonline.com
The transformation rate and biodegradability of pyridine compounds are influenced by the nature and position of their chemical substituents. nih.gov Generally, the ease of degradation follows the order: pyridinecarboxylic acids > monohydroxypyridines > methylpyridines > aminopyridines > chloropyridines. proquest.comnih.gov This hierarchy underscores the importance of hydroxylation as a key step in initiating the breakdown of the stable pyridine ring.
Microorganisms that utilize pathways involving 2,3,6-THP are prime candidates for the bioremediation of sites contaminated with pyridine-based chemicals. Strains such as Rhodococcus rhodochrous PY11, which can use 2-hydroxypyridine as its sole source of carbon and energy, demonstrate the potential for complete mineralization of these pollutants. researchgate.net Similarly, bacteria that degrade complex chlorinated pyridinols, like Ralstonia sp. T6 and Micrococcus luteus ML, possess robust enzymatic systems that could be harnessed for cleaning up more persistent pollutants like the pesticide metabolite TCP. nih.govresearchgate.netnih.gov
Future work in this area could involve:
Bioaugmentation: Introducing specialized microorganisms like R. rhodochrous into contaminated soil or water to enhance the degradation of specific pollutants.
Enzyme Bioreactors: Immobilizing key enzymes from these pathways, such as dioxygenases or ring-cleavage enzymes, for use in industrial effluent treatment systems.
Biosensor Development: Engineering microbial cells to produce a detectable signal (e.g., fluorescence) in the presence of pyridine compounds, enabling environmental monitoring.
| Microorganism | Metabolized Compound(s) | Key Intermediate(s) | Potential Application | Reference |
|---|---|---|---|---|
| Rhodococcus rhodochrous PY11 | 2-Hydroxypyridine | This compound | Bioremediation of pyridine-contaminated sites. | researchgate.net |
| Arthrobacter nicotinovorans | Nicotine, 2,6-Dihydroxypyridine | This compound | Degradation of nicotine and related compounds. | nih.gov |
| Ralstonia sp. T6 | 3,5,6-Trichloro-2-pyridinol (TCP) | 3,6-dihydroxypyridine-2,5-dione (DHPD) | Bioremediation of organochloride pesticides. | nih.gov |
| Micrococcus luteus ML | 3,5,6-Trichloro-2-pyridinol (TCP) | 3-Chloro-2,5,6-trihydroxypyridine | Detoxification of chlorpyrifos (B1668852) and its metabolites. | researchgate.netnih.gov |
Development of Advanced Synthetic Methodologies for this compound Analogues
The synthesis of substituted hydroxypyridines and their analogues is crucial for studying enzyme-substrate interactions, developing enzyme inhibitors, and creating new chemical entities with potential applications in materials science and pharmaceuticals. Research in this area focuses on developing flexible, efficient, and general synthetic routes to access a wide variety of structurally diverse pyridine derivatives.
Several modern synthetic strategies have been successfully applied to the synthesis of functionalized hydroxypyridines:
Hetero-Diels-Alder (HDA) Reactions: A general, single-step method provides access to polysubstituted 3-hydroxypyridine (B118123) scaffolds through the HDA reaction between 5-alkoxyoxazoles and various dienophiles. rsc.org This approach demonstrates good functional group tolerance. rsc.org
Ring-Closing Metathesis (RCM): Substituted 3-hydroxypyridines can be effectively synthesized using RCM of nitrogen-containing dienes as a key step. acs.org This method offers advantages in flexibility and avoids the formation of difficult-to-separate regioisomers. acs.org
Multi-Component Reactions: A three-component reaction involving lithiated alkoxyallenes, nitriles, and perfluorinated carboxylic acids has been developed to produce a series of perfluoroalkyl- or perfluoroaryl-substituted 4-hydroxypyridine (B47283) derivatives. acs.org These products can serve as versatile building blocks for further chemical modifications. acs.org
Cyclocondensation Strategies: Various methods utilize the cyclocondensation of β-ketoenamides to form highly functionalized 4-hydroxypyridine derivatives. researchgate.net These intermediates can be readily converted into other useful structures through subsequent reactions like palladium-catalyzed couplings. acs.orgresearchgate.net
Future development in this field will likely aim to create synthetic pathways that allow for precise control over the substitution pattern on the pyridine ring, enabling the synthesis of specific this compound analogues. The synthesis of a related precursor, 2,3,6-trichloropyridine, can be achieved through the gas-phase reaction of pyridine and chlorine over a molecular sieve catalyst, which could then potentially be converted to the trihydroxy- form. google.com These advanced methodologies are essential for generating molecular probes to investigate the active sites of enzymes in the 2,3,6-THP metabolic pathways and for exploring the structure-activity relationships of these compounds.
| Synthetic Methodology | Key Precursors/Reagents | Type of Product | Key Features | Reference |
|---|---|---|---|---|
| Hetero-Diels–Alder Reaction | 5-Ethoxyoxazoles, Dienophiles | Polysubstituted 3-hydroxypyridines | Single-step, good functional group tolerance. | rsc.org |
| Ring-Closing Metathesis (RCM) | Nitrogen-containing dienes | Substituted 3-hydroxypyridines | High flexibility, avoids regioisomer formation. | acs.org |
| Three-Component Reaction | Lithiated alkoxyallenes, Nitriles, Carboxylic acids | Substituted 4-hydroxypyridines (e.g., perfluoroalkylated) | High flexibility for introducing diverse substituents. | acs.org |
| Cyclocondensation | β-Ketoenamides | Functionalized 4-hydroxypyridines | Versatile route to highly substituted pyridines. | researchgate.net |
| Gas-Phase Chlorination | Pyridine, Chlorine, HZSM-5 catalyst | 2,3,6-Trichloropyridine | High selectivity and yield for a key precursor. | google.com |
Q & A
Basic Research Questions
Q. What are the common methodologies for synthesizing 2,3,6-trihydroxypyridine in microbial systems?
- Answer : this compound is primarily synthesized via bacterial oxidation of pyridine derivatives like nicotine or 2-hydroxypyridine. Key steps include:
- Enzymatic oxidation : Arthrobacter sp. and Agrobacterium sp. utilize 2,6-dihydroxypyridine 3-monooxygenase (DHPH) to hydroxylate 2,6-dihydroxypyridine (2,6-DHP) into this compound .
- Chemical synthesis : Controlled oxidation of 2-hydroxypyridine with potassium permanganate under acidic conditions yields this compound, though this method requires strict pH and temperature control .
- Validation : UV-Vis spectroscopy and HPLC are used to confirm the product, with a characteristic λmax at 320 nm .
Q. How does this compound participate in microbial degradation pathways?
- Answer : This compound acts as a critical intermediate in the aerobic degradation of pyridine derivatives. For example:
- In Aspergillus oryzae, this compound undergoes spontaneous oxidation to form a blue pigment (likely a polymerized quinone), which precedes ring cleavage into maleamic acid, maleic acid, and pyruvic acid .
- Degradation efficiency depends on oxygen availability and the presence of cleavage enzymes like those in Nocardia strain Z1, which metabolize the compound into tricarboxylic acid (TCA) cycle intermediates .
Advanced Research Questions
Q. What experimental strategies mitigate the instability of this compound during in vitro studies?
- Answer : The compound is highly oxygen-sensitive, leading to rapid auto-oxidation. Key approaches include:
- Oxygen-limiting conditions : Use anaerobic chambers or nitrogen-purged buffers during enzymatic assays to stabilize intermediates .
- Rapid analysis : Employ stopped-flow spectrophotometry or freeze-quench techniques to capture transient states .
- Stabilizing agents : Add antioxidants like ascorbic acid (1–5 mM) to reaction mixtures, though these may interfere with enzymatic activity .
Q. How can researchers resolve contradictory data on the metabolic fate of this compound across bacterial species?
- Answer : Discrepancies arise from species-specific enzyme expression and environmental factors. Methodological solutions include:
- Comparative genomics : Identify orthologs of dphp (encoding 2,6-dihydroxypyridine 3-monooxygenase) in bacterial genomes to predict degradation pathways .
- Isotopic labeling : Track <sup>13</sup>C-labeled this compound in Agrobacterium sp. to distinguish between spontaneous pigment formation and enzyme-mediated cleavage .
- Enzyme inhibition : Use flavoprotein inhibitors (e.g., diphenyleneiodonium) to isolate non-enzymatic oxidation effects .
Q. What mechanistic insights explain the substrate specificity of 2,6-dihydroxypyridine 3-monooxygenase (DHPH)?
- Answer : DHPH is a flavoprotein requiring NADH and O2 for activity. Its specificity is governed by:
- Active-site geometry : Molecular docking studies suggest hydrogen bonding between the pyridine ring’s C3 position and conserved histidine residues .
- Electronic effects : The enzyme preferentially hydroxylates 2,6-DHP over 2,5-DHP due to the electron-withdrawing effect of adjacent hydroxyl groups, which polarizes the substrate .
- Validation : Mutagenesis of key residues (e.g., His152Ala) reduces catalytic efficiency by >90% .
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